Nalfurafine
概要
説明
Nalfurafine is recognized for its selective agonism at the kappa opioid receptor, demonstrating a moderate selectivity and a unique capability to alleviate pruritus without the dysphoric side effects commonly associated with KOR agonists. The drug's differential potency in activating G protein signaling pathways over p38 MAPK pathways in human versus rodent models underscores its reduced dysphoric effects and highlights its therapeutic potential as a non-dysphoric antipruritic analgesic (Schattauer et al., 2017).
Synthesis Analysis
The synthesis of Nalfurafine involves the creation of derivatives that maintain essential binding properties to the kappa receptor. Notably, the cyclohexene moiety in its structure acts as a crucial element, enabling a conformation that resembles the active form of Nalfurafine, thus affirming the non-indispensability of the phenol ring for kappa receptor binding, yet highlighting its importance in eliciting strong binding affinities (Nagase et al., 2012).
Molecular Structure Analysis
Further molecular structure analysis reveals that the introduction of a hydroxy group to Nalfurafine derivatives enhances the affinity and selectivity towards the kappa receptor, suggesting the acidity of the hydroxy group plays a significant role in receptor interaction. This analysis also indicated that the 3-hydroxy group functions as a hydrogen donor in the hydrogen bonding with the receptor site, offering insights into the molecule's active conformation essential for its pharmacological efficacy (Fujii et al., 2012).
Chemical Reactions and Properties
Nalfurafine's selective agonism at the kappa opioid receptor and its weak partial agonist activity at the mu-opioid receptors (MOR) form the basis of its pharmacological profile. Its capability to produce antinociceptive and anti-scratch effects without inducing conditioned place aversion (CPA) in effective dose ranges has been demonstrated in various studies, highlighting its unique chemical properties and reactions within biological systems (Cao et al., 2020).
Physical Properties Analysis
The physical properties of Nalfurafine, including its solubility, stability, and formulation characteristics, are critical for its clinical application, particularly in oral and injectable forms. While specific studies detailing these properties were not identified in the present search, the drug's development and approval for clinical use imply comprehensive evaluation and optimization of these parameters for therapeutic efficacy.
Chemical Properties Analysis
The chemical properties of Nalfurafine, particularly its interaction with human cytochrome P450 enzymes, underline its metabolism to main metabolites like 17-decyclopropylmethylated nalfurafine (de-CPM), which exhibit lower affinity and agonistic activity compared to the parent compound, emphasizing the importance of Nalfurafine's specific structural features for its pharmacological actions (Nakao et al., 2012).
科学的研究の応用
Specific Scientific Field
This application falls under the field of Cardiovascular and Renal Medicine .
Summary of the Application
Nalfurafine, a G-protein–biased KOR (kappa opioid receptor) agonist, has been found to enhance the diuretic response and limit electrolyte losses to standard-of-care diuretics .
Methods of Application
In the study, cardiovascular and renal responses to intravenous and oral nalfurafine were examined alone and in combination with furosemide, hydrochlorothiazide, or amiloride . The study involved conscious Sprague-Dawley rats that received an isotonic saline infusion and were then administered an intravenous bolus of nalfurafine, a diuretic, or a combination .
Results or Outcomes
Nalfurafine produced a marked diuresis, antinatriuresis, antikaliuresis, and a decrease in mean arterial pressure . Compared with diuretic treatment alone, intravenous coadministration with nalfurafine significantly increased urine output to furosemide and hydrochlorothiazide and decreased sodium and potassium excretion .
Itch Treatment in Kidney Dialysis Patients
Specific Scientific Field
This application falls under the field of Nephrology .
Summary of the Application
Nalfurafine has been used clinically in Japan for the treatment of itch in kidney dialysis patients .
Methods of Application
In a clinical trial, refractory CKD-aP patients were divided into three groups: one received 5 μg of nalfurafine, another received 2.5 μg of nalfurafine, and the third group was given a placebo . The study lasted 14 days .
Results or Outcomes
Oral nalfurafine effectively reduced itching in hemodialysis patients with refractory pruritus, and the incidence of significant adverse drug reactions was relatively low .
Itch Treatment in Patients with Chronic Liver Diseases
Specific Scientific Field
This application falls under the field of Hepatology .
Summary of the Application
Nalfurafine has been used clinically in Japan for the treatment of itch in patients with chronic liver diseases .
Results or Outcomes
Nalfurafine effectively reduced itching in patients with chronic liver diseases, and the incidence of significant adverse drug reactions was relatively low .
Pain Management
Specific Scientific Field
This application falls under the field of Pain Management .
Summary of the Application
Nalfurafine is a G-protein–biased KOR (kappa opioid receptor) agonist that produces analgesia and lacks central nervous system adverse effects . It has been investigated for its potential use in pain management .
Results or Outcomes
Nalfurafine has shown antinociceptive effects in several pain models at doses that did not cause side effects . It is effective against inflammatory pain and mechanical pain, but less so against thermal pain, particularly high-intensity thermal pain .
Depression Treatment
Specific Scientific Field
This application falls under the field of Psychiatry .
Summary of the Application
Nalfurafine has been investigated for its potential use in the treatment of depression .
Results or Outcomes
Anxiety Treatment
Specific Scientific Field
This application falls under the field of Psychiatry .
Summary of the Application
Nalfurafine has been investigated for its potential use in the treatment of anxiety .
Results or Outcomes
Treatment of Opioid-Induced Constipation
Specific Scientific Field
This application falls under the field of Gastroenterology .
Summary of the Application
While Nalfurafine itself has not been directly used in the treatment of opioid-induced constipation, its class of drugs, known as peripherally acting μ-opioid receptor antagonists (PAMORAs), has been used. Specifically, Naldemedine, a drug similar to Nalfurafine, has been recommended for use in patients with laxative refractory opioid-induced constipation .
Results or Outcomes
Treatment of Opioid Withdrawal Syndrome
Specific Scientific Field
This application falls under the field of Addiction Medicine .
Summary of the Application
While Nalfurafine itself has not been directly used in the treatment of opioid withdrawal syndrome, its class of drugs, known as opioid receptor agonists, has been used. Specifically, medications such as methadone and buprenorphine (a partial agonist), as well as alpha-2 adrenergic agonists such as clonidine and lofexidine, have been used to reduce the severity of withdrawal symptoms .
Results or Outcomes
Treatment of Opioid Overdose
Specific Scientific Field
This application falls under the field of Emergency Medicine .
Summary of the Application
While Nalfurafine itself has not been directly used in the treatment of opioid overdose, its class of drugs, known as opioid receptor antagonists, has been used. Specifically, Naloxone is the primary opioid overdose reversal agent .
Safety And Hazards
Nalfurafine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Nalfurafine has been used clinically in Japan for treatment of itch in kidney dialysis patients and in patients with chronic liver diseases . As of 2023, it has received approval from China’s National Medical Products Administration (NMPA) for REMITCH ® nalfurafine hydrochloride orally disintegrating tablets . The company developed this antipruritus medication for hemodialysis patients who find that existing pruritus therapies and treatments offer insufficient efficacy . It is also being investigated as a combination therapy with an MOR ligand for pain treatment and for its effects on opioid use disorder and alcohol use disorder .
特性
IUPAC Name |
(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZHZMWIXFATA-UEZBDDGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905119 | |
Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalfurafine | |
CAS RN |
152657-84-6 | |
Record name | Nalfurafine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152657-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nalfurafine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152657846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nalfurafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13471 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALFURAFINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。